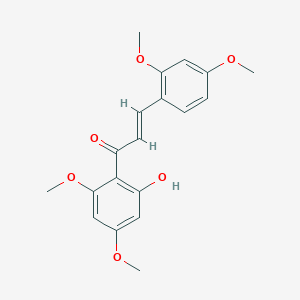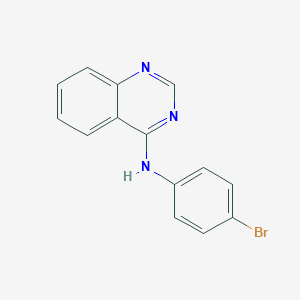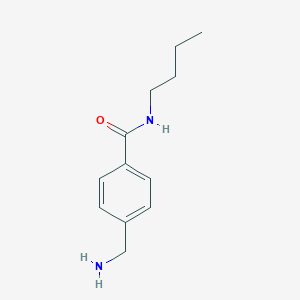
4-(Aminomethyl)-N-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-N-butylbenzamide, also known as Baclofen, is a chemical compound that belongs to the class of drugs known as muscle relaxants. It is a gamma-aminobutyric acid (GABA) analogue that acts as a selective GABA-B receptor agonist. Baclofen is commonly used to treat muscle spasticity associated with conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries.
Mecanismo De Acción
4-(Aminomethyl)-N-butylbenzamide acts as a selective agonist for GABA-B receptors, which are located in the central nervous system. GABA-B receptors are G-protein-coupled receptors that are activated by the neurotransmitter GABA. Activation of GABA-B receptors leads to inhibition of neurotransmitter release, which results in a reduction in neuronal excitability. 4-(Aminomethyl)-N-butylbenzamide binds to GABA-B receptors and enhances the inhibitory effects of GABA, leading to a reduction in muscle spasticity.
Efectos Bioquímicos Y Fisiológicos
4-(Aminomethyl)-N-butylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters such as glutamate and aspartate, while increasing the release of inhibitory neurotransmitters such as GABA. 4-(Aminomethyl)-N-butylbenzamide has also been shown to reduce the activity of voltage-gated calcium channels, which play a key role in neurotransmitter release. In addition, 4-(Aminomethyl)-N-butylbenzamide has been shown to reduce the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Aminomethyl)-N-butylbenzamide has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. 4-(Aminomethyl)-N-butylbenzamide is also readily available and relatively inexpensive. However, there are some limitations to the use of 4-(Aminomethyl)-N-butylbenzamide in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, 4-(Aminomethyl)-N-butylbenzamide has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 4-(Aminomethyl)-N-butylbenzamide. One area of interest is the potential use of 4-(Aminomethyl)-N-butylbenzamide in the treatment of addiction. 4-(Aminomethyl)-N-butylbenzamide has been shown to reduce the craving for alcohol and opioids, and there is growing interest in its potential use as a treatment for addiction. Another area of interest is the development of new 4-(Aminomethyl)-N-butylbenzamide analogues with improved pharmacological properties. Finally, there is a need for further research into the mechanism of action of 4-(Aminomethyl)-N-butylbenzamide, particularly with regard to its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 4-(Aminomethyl)-N-butylbenzamide involves the reaction of 4-chlorobenzaldehyde with n-butylamine to form 4-(aminomethyl)benzaldehyde. This intermediate is then reacted with hydrogen cyanide to form 4-(aminomethyl)benzonitrile, which is subsequently reduced with hydrogen gas over a palladium catalyst to form 4-(Aminomethyl)-N-butylbenzamide.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-N-butylbenzamide has been extensively studied for its therapeutic potential in the treatment of various neurological disorders. It has been shown to be effective in reducing muscle spasticity and improving motor function in patients with multiple sclerosis, cerebral palsy, and spinal cord injuries. 4-(Aminomethyl)-N-butylbenzamide has also been investigated for its potential use in the treatment of alcoholism, opioid addiction, and anxiety disorders.
Propiedades
Número CAS |
164648-77-5 |
|---|---|
Nombre del producto |
4-(Aminomethyl)-N-butylbenzamide |
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N-butylbenzamide |
InChI |
InChI=1S/C12H18N2O/c1-2-3-8-14-12(15)11-6-4-10(9-13)5-7-11/h4-7H,2-3,8-9,13H2,1H3,(H,14,15) |
Clave InChI |
LDAMZMRSSDWFNA-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN |
SMILES canónico |
CCCCNC(=O)C1=CC=C(C=C1)CN |
Sinónimos |
4-(aminomethyl)-N-butylbenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



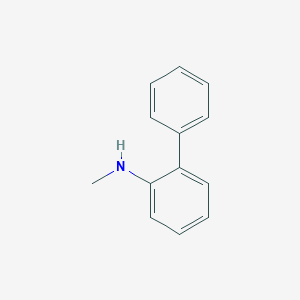
![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)
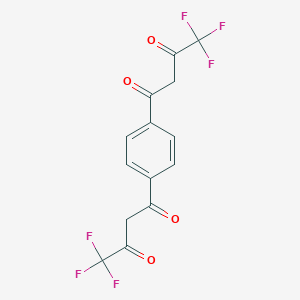
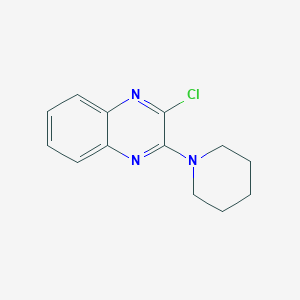
![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)
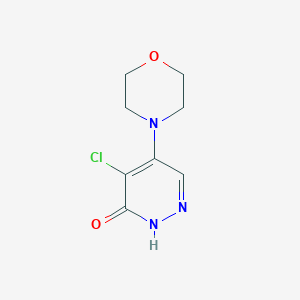
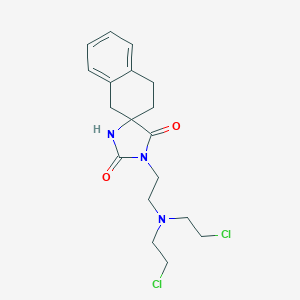
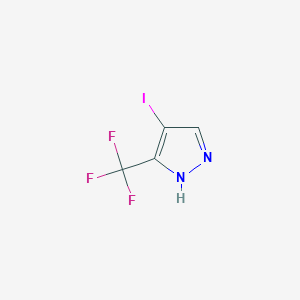
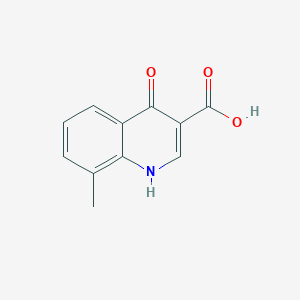
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)
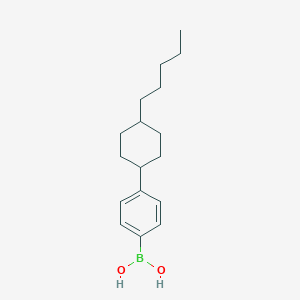
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)
